molecular formula C15H23N5O14P2 B1202179 ADP-D-ribose

ADP-D-ribose

Cat. No. B1202179
M. Wt: 559.32 g/mol
InChI Key: SRNWOUGRCWSEMX-TYASJMOZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ADP-D-ribose is a nucleotide-sugar having ADP as the nucleotide fragment and D-ribofuranos-5-yl as the sugar component. It has a role as an Escherichia coli metabolite and a mouse metabolite. It derives from an ADP. It is a conjugate acid of an ADP-D-ribose(2-).
An ester formed between the aldehydic carbon of RIBOSE and the terminal phosphate of ADENOSINE DIPHOSPHATE. It is produced by the hydrolysis of nicotinamide-adenine dinucleotide (NAD) by a variety of enzymes, some of which transfer an ADP-ribosyl group to target proteins.

Scientific Research Applications

DNA Damage Detection and Repair

  • ADP-ribose is crucial in DNA damage detection and repair processes. It is involved in the regulation of chromatin structure, gene expression, and RNA processing, impacting various biological systems like reproduction, aging, stem cells, inflammation, metabolism, and cancer (Kraus, 2015).
  • Poly(ADP-ribose) synthesis, stimulated by DNA strand breaks, may alter chromosomal proteins' structure/function to facilitate DNA repair, suggesting its pivotal role in the DNA repair process (Berger, 1985).

Cellular Response and Stress Management

  • In the cytoplasm, poly(ADP-ribose) is essential for stress granule assembly, which regulates mRNA translation and stability upon stress. It also modulates microRNA activity, indicating its significant role in posttranscriptional gene expression regulation (Leung et al., 2011).
  • Poly(ADP-ribose) catabolism in DNA repair indicates its capability in generating ATP, which enables repair DNA synthesis, highlighting its role in cellular energy management during DNA repair processes (Maruta, Matsumura, & Tanuma, 1997).

Nuclear Functions and Cellular Processes

  • Nuclear ADP-ribosylation reactions are vital in diverse physiological and pathophysiological processes like signaling, transcriptional regulation, DNA repair, genomic stability maintenance, and apoptosis. These reactions are classified into four groups: mono-ADP-ribosylation, poly-ADP-ribosylation, ADP-ribose cyclization, and formation of O-acetyl-ADP-ribose (Hassa et al., 2006).

Biological and Molecular Functions

  • The biological and molecular functions of poly(ADP-ribose) extend to various cellular mechanisms including the regulation of DNA repair enzymes and the remodeling of chromatin structure (Gibson & Kraus, 2012).
  • Poly(ADP-ribose) binds to specific domains in DNA damage checkpoint proteins, influencing their functions in critical cellular processes like DNA binding, protein degradation, and signal transduction (Pleschke et al., 2000).

properties

Product Name

ADP-D-ribose

Molecular Formula

C15H23N5O14P2

Molecular Weight

559.32 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R)-3,4,5-trihydroxyoxolan-2-yl]methyl hydrogen phosphate

InChI

InChI=1S/C15H23N5O14P2/c16-12-7-13(18-3-17-12)20(4-19-7)14-10(23)8(21)5(32-14)1-30-35(26,27)34-36(28,29)31-2-6-9(22)11(24)15(25)33-6/h3-6,8-11,14-15,21-25H,1-2H2,(H,26,27)(H,28,29)(H2,16,17,18)/t5-,6-,8-,9-,10-,11-,14-,15?/m1/s1

InChI Key

SRNWOUGRCWSEMX-TYASJMOZSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H](C(O4)O)O)O)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)O)O)O)O)O)N

synonyms

5'-Diphosphoribose, Adenosine
Adenosine 5' Diphosphoribose
Adenosine 5'-Diphosphoribose
Adenosine Diphosphate Ribose
Adenosine Diphosphoribose
ADP Ribose
ADP-Ribose
ADPribose
Diphosphate Ribose, Adenosine
Diphosphoribose, Adenosine
Ribose, Adenosine Diphosphate
Ribose, ADP

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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